![molecular formula C19H27N3O2 B5543614 1'-(2-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5543614.png)
1'-(2-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1'-(2-Methylbenzoyl)-1,4'-Bipiperidine-4'-Carboxamide involves multiple steps and is characterized by the formation of complex structures. For example, the synthesis of related compounds involves reactions with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, yielding products with overall chemical yields of 13-14% in multiple steps (Xiaohong Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 1'-(2-Methylbenzoyl)-1,4'-Bipiperidine-4'-Carboxamide is often complex, involving multiple rings and functional groups. For instance, studies on isonipecotamide with nitro-substituted benzoic acids reveal intricate hydrogen bonding patterns, forming multi-dimensional structures (Graham Smith & U. Wermuth, 2010).
Chemical Reactions and Properties
The chemical reactions involving compounds like 1'-(2-Methylbenzoyl)-1,4'-Bipiperidine-4'-Carboxamide can lead to various interesting derivatives. For example, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones show potent cytotoxicity, indicating significant biological activity (L. Deady et al., 2005).
Physical Properties Analysis
The physical properties of similar compounds are often influenced by their molecular structure. For instance, the crystal structure of certain derivatives is characterized by supramolecular tetramer synthons and other intricate hydrogen bond patterns (D. Rambabu et al., 2011).
Chemical Properties Analysis
The chemical properties of 1'-(2-Methylbenzoyl)-1,4'-Bipiperidine-4'-Carboxamide-like compounds are diverse. For instance, some derivatives demonstrate significant biological activity, such as the potentiation of cytotoxic drug activity in human tumor cell lines, showcasing their potential in medicinal chemistry (A. White et al., 2004).
Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Cytotoxic Activity : A study on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds similar to 1'-(2-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide, showed these compounds had potent cytotoxicity against cancer cell lines such as murine P388 leukemia and Lewis lung carcinoma, with some derivatives demonstrating curative effects in mouse models of colon tumors (Deady et al., 2005).
Palladium-Catalyzed Aminocarbonylation : Research on the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation processes, including the formation of carboxamides from iodoalkenes and iodoarenes, highlights a synthetic route that could be relevant for the synthesis of complex molecules including those similar to 1'-(2-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide (Takács et al., 2014).
Aminocarbonylation of Iodoalkenes and Iodobenzene : Another study utilized amino acid methyl esters as amine nucleophiles in palladium catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the synthesis of carboxamides, demonstrating an efficient method for synthesizing carboxamide derivatives (Müller et al., 2005).
Chemical Properties and Interactions
Hydrogen Bonding and Crystal Structure : Research on the hydrogen bonding in compounds related to isonipecotamide with nitro-substituted benzoic acids shed light on the structural chemistry and potential for designing molecules with specific interaction patterns, relevant for the development of molecules with tailored biological activities (Smith & Wermuth, 2010).
Synthesis of Polyamides : A study focused on the synthesis and characterization of polyamides containing pendant chains provides insights into the structural modification and properties of carboxamide derivatives for materials science applications, potentially relevant for the broader application of compounds like 1'-(2-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide in new materials (More et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylbenzoyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15-7-3-4-8-16(15)17(23)21-13-9-19(10-14-21,18(20)24)22-11-5-2-6-12-22/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVFQCYJZYFTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Methylbenzoyl)-[1,4'-bipiperidine]-4'-carboxamide |
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